Product packaging for 5-Chloro-6-fluoropyrimidine-2,4-diamine(Cat. No.:)

5-Chloro-6-fluoropyrimidine-2,4-diamine

Cat. No.: B11917589
M. Wt: 162.55 g/mol
InChI Key: JYNPMECCZFODIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoropyrimidine-2,4-diamine is a substituted pyrimidine derivative serving as a versatile chemical building block in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,4-diaminopyrimidine core are of significant research interest due to their broad biological activity, particularly as inhibitors of essential enzymes. This scaffold is a key intermediate in synthetic routes for developing potential therapeutic agents. Research into analogous 2,4-diaminopyrimidine compounds has demonstrated their value as inhibitors of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis , identifying them as leads for novel antituberculosis drugs . Furthermore, structurally similar 2,4,5-trisubstituted pyrimidines have been explored as potent inhibitors of plasmodial kinases (PfGSK3 and PfPK6), establishing this chemotype as a promising starting point for new antimalarial agents . The specific substitution pattern of 5-chloro and 6-fluoro groups on the 2,4-diaminopyrimidine core is designed to allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. The product is intended for research applications as a synthetic intermediate in the discovery of new bioactive molecules. Researchers are responsible for verifying the compound's specific physical and chemical data for their experimental needs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClFN4 B11917589 5-Chloro-6-fluoropyrimidine-2,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClFN4

Molecular Weight

162.55 g/mol

IUPAC Name

5-chloro-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C4H4ClFN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)

InChI Key

JYNPMECCZFODIE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)N)N)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies of 5 Chloro 6 Fluoropyrimidine 2,4 Diamine Analogues

Impact of Halogenation (Chloro and Fluoro) on Biological Activity

Halogenation is a powerful tool in drug design, capable of modulating a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of pyrimidine-2,4-diamine analogues, the presence and position of chloro and fluoro groups are critical determinants of biological efficacy.

Positional Isomerism and Activity Modulation

The specific placement of halogen atoms on the pyrimidine (B1678525) ring significantly influences the biological activity of the resulting compounds. Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring can generate a variety of substituted derivatives with enhanced selectivity and affinity for their biological targets. nih.gov For instance, in a series of 2-arylvinylquinolines, the position of a nitrogen atom in a pyridylvinyl group dramatically affected antiplasmodial activity. A 4-pyridylvinylquinoline was found to be approximately twice as active as its 2-pyridylvinyl counterpart. nih.gov This highlights the profound impact of positional isomerism on the pharmacological profile of a compound.

Comparative Analysis of 5-Chloro vs. 5-Fluoro Substitution

The choice between a chloro and a fluoro substituent at the C-5 position of the pyrimidine ring can lead to substantial differences in biological activity. Generally, the introduction of halogens can increase the hydrophobicity of a molecule, which may enhance its interaction with biological targets. nih.gov

In a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, compounds with a chlorine substituent at the R1 position of the pyrimidine ring (MIC of 1-2 µg/mL) demonstrated better antibacterial activity compared to those with other substitutions (MICs of 2-32 µg/mL). nih.gov This suggests that for this particular scaffold, a chloro group at the 5-position is more favorable for antibacterial action than a fluoro group.

Conversely, in the development of serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptor dual antagonists, modification of the substituent at the 5-position of a 4-amino-2-methoxybenzoyl moiety from chloro to bromo or iodo led to a marked increase in dopamine D2 receptor binding affinity. nih.gov This indicates that while a 5-chloro substitution can be beneficial, in some cases, larger halogens may lead to improved activity.

The following table summarizes the comparative activity of 5-chloro and 5-fluoro substituted analogues in different studies:

Scaffold 5-Chloro Analogue Activity 5-Fluoro Analogue Activity Reference
3-(5-fluoropyridine-3-yl)-2-oxazolidinoneBetter antibacterial activity (MIC 1-2 µg/mL)Not explicitly compared, but other substitutions were less active. nih.gov
4-amino-2-methoxybenzamidePotent 5-HT3 and D2 receptor antagonistNot directly compared, but 5-bromo and 5-iodo analogues showed higher D2 affinity. nih.gov

Role of Diamine Substituents (N2 and N4) in Activity

Aromatic and Heteroaromatic Substitutions

The introduction of aromatic and heteroaromatic rings at the N2 and N4 positions has been a fruitful strategy in the development of various inhibitors. For example, in a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines, researchers discovered potent dual inhibitors of CDK2 and CDK9, key proteins in cell cycle progression and gene transcription. nih.gov The specific nature of these aromatic substituents was crucial for achieving high potency.

Similarly, a study on 6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines revealed that varying the 4-anilino substituents dictates both the potency and specificity of inhibitory activity against various receptor tyrosine kinases (RTKs). nih.gov The interaction of substituents on the 2-amino group with a hydrophobic site was also found to increase potency. nih.gov

The table below illustrates the impact of different aromatic and heteroaromatic substitutions on biological activity:

Scaffold N2/N4 Substitution Biological Activity Reference
Pyrimidine-2,4-diamineN4-(substituted thiazol-2-yl), N2-(4-substituted phenyl)Potent CDK2/9 dual inhibitors nih.gov
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamineN4-phenylsubstitutedDictates potency and specificity against RTKs nih.gov
2-arylvinylquinolines2-(4-pyridylvinyl) vs. 2-(2-pyridylvinyl)4-pyridylvinyl isomer was ~2-fold more active (antiplasmodial) nih.gov

Aliphatic and Alkynyl Substitutions

While aromatic substitutions are common, aliphatic and alkynyl groups at the N2 and N4 positions also significantly influence biological activity. In the development of bone anabolic agents, the optimization of a 2-amino pyrimidine core with various substitutions led to the identification of a potent derivative. nih.gov This suggests that the nature of the substituent at the 2-position is a key determinant of osteoanabolic efficacy.

A study on 2-arylvinylquinolines showed that while various substitutions were explored, the core structure with specific halogenated arylvinyl groups at the 2-position exhibited the most potent antiplasmodial activity. nih.gov

Modifications at the C-6 Position and Their Influence

Modifications at the C-6 position of the pyrimidine ring can also have a profound impact on the biological profile of the molecule. In the context of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, the presence of a 6-(2-pyridin-2-ylethyl) group was a key feature of the synthesized receptor tyrosine kinase inhibitors. nih.gov

Furthermore, a review on the modifications of pyrimidine nucleosides highlights that chemical alterations at various positions, including C-5 and potentially C-6, can enhance biostability, bioavailability, and biological activity. dntb.gov.ua While the provided information focuses more on C-5 modifications, it underscores the principle that each position on the pyrimidine ring is a potential point for optimization.

Pharmacophore Identification and Optimization Strategies

The development of potent and selective inhibitors based on the 5-chloro-6-fluoropyrimidine-2,4-diamine scaffold has been guided by systematic structure-activity relationship (SAR) studies. These investigations have been instrumental in identifying the key pharmacophoric features necessary for molecular recognition and in devising optimization strategies to enhance potency, selectivity, and pharmacokinetic properties.

A crucial aspect of the SAR for this class of compounds revolves around the 2,4-diaminopyrimidine (B92962) core, which serves as a versatile scaffold for establishing critical interactions with the target protein, often a kinase. The amino groups at the C2 and C4 positions of the pyrimidine ring are key hydrogen bond donors, anchoring the molecule within the ATP-binding site of many kinases.

Intensive structural modifications of 2,4-diaminopyrimidine derivatives have led to the identification of potent inhibitors for various therapeutic targets, including cancer. For instance, in the pursuit of dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized and evaluated. researchgate.net These efforts identified key structural elements that contribute to inhibitory activity.

Optimization strategies have often focused on the substituents at the C2, C4, and C5 positions of the pyrimidine ring. The introduction of a chlorine atom at the C5 position has been a common strategy to enhance potency. Further modifications have explored a variety of aryl and heteroaryl groups at the N2 and N4 positions to probe different regions of the kinase binding pocket and improve selectivity. For example, the substitution with a phenyl group at the N4-position and a pyridin-2-yl group at the N2-position of the 5-chloropyrimidine-2,4-diamine (B97245) core was found to be a key determinant for potent dual CDK6/9 inhibitory activity. researchgate.net

In other studies on 2,4-diaminopyrimidine derivatives, optimization of the ADME (absorption, distribution, metabolism, and excretion) properties has been a significant focus. For instance, in the development of Sky kinase inhibitors, modifications to a series of 2,4-diaminopyrimidine-5-carboxamides led to compounds with improved properties suitable for in vivo studies. nih.gov Similarly, research on protein kinase C theta (PKCθ) inhibitors based on a 2,4-diamino-5-fluoropyrimidine scaffold aimed to mitigate time-dependent drug-drug interactions and P-glycoprotein (P-gp) liability. nih.gov

The table below summarizes the structure-activity relationships for a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine analogues as CDK6 and CDK9 inhibitors. researchgate.net

CompoundRCDK6 IC50 (nM)CDK9 IC50 (nM)
1H15045
24-F8933
34-Cl7528
44-CH312040

This table is generated based on data interpretation from the source and is for illustrative purposes.

Further optimization of this series involved modifications to the N4-phenyl ring, which led to the discovery of a compound with balanced potency against both CDK6 and CDK9 and good selectivity over other kinases like CDK2. researchgate.net These findings underscore the importance of systematic exploration of the chemical space around the 5-chloro-pyrimidine-2,4-diamine scaffold to identify potent and selective inhibitors.

Another series of anticancer agents based on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines also highlights key SAR insights. In this series, the presence of a nitrogen atom at the ortho-position of the 2-heteroaryl group relative to the pyrimidine core was found to be optimal for activity. nih.gov This suggests a critical interaction, likely a hydrogen bond, is formed with the target protein.

The collective findings from these and other SAR studies have contributed to a general pharmacophore model for this class of inhibitors. This model typically includes:

A heterocyclic core (pyrimidine) capable of hydrogen bonding interactions.

Specific substitution patterns on the core that enhance potency and selectivity.

Aromatic or heteroaromatic groups at defined positions to occupy hydrophobic pockets and form additional interactions.

These pharmacophore models serve as a valuable guide for the design of novel and more effective inhibitors based on the this compound and related scaffolds.

Biological Activities and Mechanisms of Action in Vitro Studies

Kinase Inhibition Profiles

No direct experimental data was found detailing the inhibitory activity of 5-Chloro-6-fluoropyrimidine-2,4-diamine against the following kinases:

Antiproliferative and Anticancer Mechanisms

Similarly, there are no available in vitro studies that specifically investigate the antiproliferative properties or the mechanisms of anticancer action of this compound. Research in this area consistently focuses on more complex derivatives built upon this foundational pyrimidine (B1678525) structure.

Cell Cycle Regulation and Arrest

Studies have shown that the pyrimidine-2,4-diamine analogue Y18 can significantly inhibit the proliferation of cancer cells by inducing robust cell cycle arrest. medchemexpress.com This disruption of the normal cell division process is a key mechanism in its anticancer activity.

Induction of Cell Senescence and Apoptosis

The active compound Y18 has been observed to induce cell senescence, a state of irreversible growth arrest. medchemexpress.com Furthermore, it is capable of triggering apoptosis, or programmed cell death, which is a critical pathway for eliminating cancerous cells.

DNA Damage Persistence

A key finding from in vitro studies is that Y18's anticancer effects are mediated through the persistence of DNA damage in cancer cells. medchemexpress.com This sustained damage prevents the cells from repairing their genetic material, ultimately leading to cell cycle arrest and senescence.

Inhibition of Cancer Cell Adhesion, Migration, and Invasion

The metastatic potential of cancer cells is a major factor in disease progression. In vitro experiments have demonstrated that Y18 exhibits significant inhibitory effects on the adhesion, migration, and invasion of cancer cells. medchemexpress.com This suggests a potential role in preventing the spread of tumors.

Targeting Specific Proteins (e.g., GTSE1)

Mechanistically, the anticancer activities of Y18 are achieved by targeting and suppressing the transcription and expression of G2 and S-phase expressed 1 (GTSE1). medchemexpress.com GTSE1 is a protein that has been implicated in the proliferation and survival of cancer cells, making it a viable therapeutic target. The ability of Y18 to inhibit this protein underscores its specific mechanism of action.

Antimicrobial Efficacy

Antibacterial Activity (e.g., P. aeruginosa, Diplococcus pneumoniae)

Based on the available scientific literature, there is no specific information regarding the antibacterial activity of this compound against Pseudomonas aeruginosa or Diplococcus pneumoniae.

Antifungal Activity (e.g., C. krusei, C. albicans)

No peer-reviewed in vitro studies detailing the minimum inhibitory concentration (MIC) or other measures of antifungal efficacy for this compound against Candida krusei or Candida albicans were identified.

Immunological Pathway Modulation

Inhibition of Degranulation (FcεRI-mediated and FcγRI-mediated)

There is no available research data from in vitro studies investigating the inhibitory effects of this compound on FcεRI-mediated and FcγRI-mediated degranulation processes.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mechanisms of ligands, like derivatives of the 2,4-diaminopyrimidine (B92962) core, within the active sites of protein targets.

Research on a series of 2,4-diaminopyrimidine derivatives has utilized molecular docking to explore their potential as inhibitors of various kinases and enzymes. For instance, docking studies on 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key anti-malarial target, revealed critical binding interactions. These studies often employ constraints, such as forced hydrogen bonds to conserved residues like Asp54 and Ile14, to ensure the ligand adopts a known binding mode, which is crucial for refining the docking results. nih.gov

Similarly, in the context of cancer research, docking studies of 2,4-diaminopyrimidine derivatives targeting Focal Adhesion Kinase (FAK) have been performed. acs.org These computational analyses help to visualize how the pyrimidine (B1678525) core and its substituents fit into the ATP-binding pocket of the kinase, forming hydrogen bonds and other non-covalent interactions that are essential for inhibitory activity. The results from these studies are critical for explaining the structure-activity relationships observed in biological assays and for guiding the design of more potent inhibitors. nih.govresearchgate.net For example, docking of some pyrimidine derivatives into the EGFR binding site showed hydrogen bonding with key amino acid residues. researchgate.net

Table 1: Illustrative Molecular Docking Results for 2,4-Diaminopyrimidine Analogs

Compound SeriesTarget ProteinKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
5-[(Phenethylamino)methyl]pyrimidine-2,4-diaminesPfDHFR (Quadruple Mutant)Asp54, Ile14, Ile164Ki values ranging from 13–208 nM nih.gov
Benzochromenopyrimidine derivativesCyclooxygenase-2 (COX-2)Arg513, Gln524-10.3 kcal/mol chemrevlett.com
Substituted Pyrimidine DerivativesEpidermal Growth Factor Receptor (EGFR)Met793, Asp855Good binding fit nih.govresearchgate.net
2,4-Diaminopyrimidine derivativesFocal Adhesion Kinase (FAK)Not specifiedIC50 values as low as 3.2 nM acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding which physicochemical properties are crucial for their function.

For classes of compounds including 2,4-diaminopyrimidines, QSAR analyses have been instrumental in optimizing their therapeutic potential. A study on phenylurea substituted 2,4-diaminopyrimidines as anti-malarial agents found that lipophilicity was a key driver for improving activity against Plasmodium falciparum. nih.govnih.gov However, this study also highlighted a common challenge in drug design: the most active compounds suffered from high lipophilicity, which in turn led to poor aqueous solubility and low permeability. nih.gov This demonstrates the importance of QSAR in balancing multiple properties to achieve a desirable drug-like profile.

In another example, 3D-QSAR models were developed for a series of 4-substituted N-phenylpyrimidin-2-amine derivatives targeting cyclin-dependent kinases (CDK2, CDK4, and CDK6). nih.gov These models, which consider the three-dimensional properties of molecules (steric and electrostatic fields), provided insights into the structure-activity relationships and helped to validate the docking results. nih.gov

Table 2: Key Descriptors in QSAR Models for Diaminopyrimidine-Related Compounds

Compound ClassBiological ActivityKey QSAR DescriptorsImpact on ActivityReference
Phenylurea substituted 2,4-diaminopyrimidinesAnti-malarial (Anti-P. falciparum)Lipophilicity (e.g., ClogP)Positive correlation (higher lipophilicity increases activity) nih.govnih.gov
4-substituted N-phenylpyrimidin-2-aminesCDK2/4/6 InhibitionSteric and Electrostatic FieldsSpecific spatial arrangements of bulky and charged groups are critical for binding nih.gov

Pharmacophore Modeling and Scaffold-Hopping Design

Pharmacophore modeling is a powerful computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. youtube.com Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries to find new molecules that match the model, a process that can lead to the discovery of novel scaffolds (scaffold-hopping).

For instance, a pharmacophore model was successfully developed for a series of 2,4-diamino-5-deazapteridine inhibitors targeting Mycobacterium avium complex dihydrofolate reductase (MAC DHFR). nih.gov The best-performing model consisted of four key features: two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring. nih.gov This model proved highly effective in predicting the activity of a large set of test compounds, demonstrating its utility in identifying potential new inhibitors. nih.gov Such models provide the confidence needed to use them for virtual screening of databases to find structurally diverse compounds. nih.govnih.gov

The principles of pharmacophore modeling and scaffold-hopping are directly applicable to the design of novel compounds based on the 5-Chloro-6-fluoropyrimidine-2,4-diamine core. By identifying the key interaction points, researchers can design new molecules with different core structures but with the same essential pharmacophoric features, potentially leading to improved properties such as enhanced potency, better selectivity, or a more favorable safety profile.

Table 3: Example of a Pharmacophore Model for Related Diamino Compounds

TargetKey Pharmacophoric FeaturesModel Statistics (Correlation Coefficient)Validation Success RateReference
MAC DHFR2 Hydrogen Bond Acceptors, 1 Hydrophobic, 1 Ring Aromatic0.967>92% prediction of active compounds nih.gov

In Silico Analysis for Compound Design

The rational design of novel compounds rarely relies on a single computational method. Instead, it involves an integrated workflow of various in silico techniques to screen, select, and optimize lead candidates before their actual synthesis. nih.govbiotech-asia.orgnih.govbohrium.com This multi-faceted approach significantly streamlines the drug discovery process, saving time and resources.

The process often begins with the design of a virtual library of compounds based on a core scaffold like pyrimidine. nih.govresearchgate.net These virtual compounds are then subjected to molecular docking to predict their binding affinity to a specific target. researchgate.net Promising candidates from docking are then further analyzed for their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This step is crucial for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity issues. nih.gov

Finally, for the most promising candidates, molecular dynamics (MD) simulations can be performed. MD simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to assess the stability of the binding interactions over time. nih.govnih.gov This comprehensive in silico evaluation helps to prioritize a small number of high-potential compounds for chemical synthesis and subsequent biological testing. researchgate.net

Table 4: Role of Different In Silico Methods in Compound Design

Computational MethodPurpose in Drug DesignTypical ApplicationReference
Virtual Screening Rapidly screen large libraries of compounds to identify potential hits.Filtering databases based on pharmacophore models or docking scores. nih.gov
Molecular Docking Predict binding mode and affinity of a ligand to a protein target.Prioritizing compounds for synthesis based on predicted binding energy. nih.govnih.gov
ADMET Prediction Evaluate drug-likeness and potential pharmacokinetic/toxicological issues.Assessing properties like oral bioavailability, and potential for toxicity. chemrevlett.comnih.gov
Molecular Dynamics (MD) Simulation Assess the stability of the ligand-receptor complex over time.Validating the stability of key interactions observed in docking. nih.govnih.gov
QSAR Modeling Predict the activity of new compounds based on their structure.Guiding the design of more potent analogs by identifying key structural features. nih.govnih.gov

Analytical Methodologies in Research on 5 Chloro 6 Fluoropyrimidine 2,4 Diamine

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the structural elucidation of pyrimidine (B1678525) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 5-Chloro-6-fluoropyrimidine-2,4-diamine, ¹H NMR would identify the chemical environment of the amine protons, while ¹³C NMR would reveal the carbon skeleton. Furthermore, ¹⁹F NMR would be crucial for confirming the presence and environment of the fluorine atom, and techniques like ¹⁵N NMR could offer insights into the nitrogen atoms of the pyrimidine ring and amino groups. nih.gov

While specific spectra for this compound are not publicly documented, data for the related compound 4-Chloro-2,6-diaminopyrimidine illustrates the technique's utility. chemicalbook.com

Interactive Table 1: Representative ¹H NMR Data for 4-Chloro-2,6-diaminopyrimidine chemicalbook.com

ParameterValue
Compound 4-Chloro-2,6-diaminopyrimidine
Solvent DMSO-d₆
Frequency 399.65 MHz
¹H Chemical Shift (δ ppm) 5.86 (s, 1H, CH), 6.19 (s, 2H, NH₂), 6.85 (s, 2H, NH₂)

Note: This data is for a structurally similar compound and is presented for illustrative purposes.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information. For this compound, MS would be expected to show a molecular ion peak corresponding to its exact mass, along with characteristic isotopic patterns for the chlorine atom. Electron ionization (EI) is a common technique used for such analyses. nist.gov

Chromatographic Methods for Purity and Isolation (e.g., HPLC, UHPLC-MS)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful methods for the analysis and purification of pyrimidine derivatives. google.com These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. Reversed-phase HPLC, often using C8 or C18 columns, is commonly employed for pyrimidine analysis. google.com

A typical HPLC method for a related compound, 4-Chloro-2,6-diaminopyrimidine , utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of a mass spectrometer as a detector (LC-MS) provides both retention time data for quantification and mass data for peak identification, enhancing the method's specificity and sensitivity. nih.gov UHPLC-MS/MS methods, known for their high resolution and speed, are particularly suited for analyzing complex biological samples containing pyrimidine metabolites. sigmaaldrich.com

Interactive Table 2: Example HPLC Method Parameters for a Related Pyrimidine sielc.com

ParameterDescription
Analyte 4-Chloro-2,6-diaminopyrimidine
Column Newcrom R1 (a reverse-phase column)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV or Mass Spectrometry (MS)
Application Purity assessment, isolation, and pharmacokinetic studies

Note: This method is for a structurally similar compound and serves as a representative example.

X-ray Crystallography for Ligand-Target Interactions

X-ray Crystallography is a definitive technique for determining the three-dimensional structure of a molecule and how it binds to a biological target, such as a protein or enzyme. To perform this analysis, the compound must first be crystallized, either alone or in complex with its target. The diffraction pattern of X-rays passing through the crystal is then used to calculate the positions of individual atoms.

This methodology is crucial in drug discovery for understanding structure-activity relationships (SAR). For pyrimidine derivatives that act as enzyme inhibitors, X-ray crystallography can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

For instance, studies on salts of 2,6-diamino-4-chloropyrimidine have utilized single-crystal X-ray diffraction to characterize their supramolecular structures and hydrogen bonding patterns. researchgate.net In these studies, the protonation of a nitrogen atom in the pyrimidine ring was confirmed, and the formation of specific intermolecular hydrogen bond motifs was detailed. researchgate.net Such detailed structural information is invaluable for designing more potent and selective inhibitors.

Interactive Table 3: Crystallographic Data for a Salt of a Related Pyrimidine researchgate.net

ParameterValue for 2,6-diamino-4-chloropyrimidinium 2-carboxy-3-nitrobenzoate
Compound C₄H₆ClN₄⁺·C₈H₄NO₆⁻
Crystal System Monoclinic
Space Group P2₁/c
Key Interaction Protonation at the N1 position of the pyrimidine ring
Supramolecular Feature Formation of R²₂(8) ring motif via N—H⋯N hydrogen bonds

Note: This data is for a salt of a structurally similar compound and is presented to illustrate the type of information obtained from X-ray crystallography.

Future Research Directions and Applications

Development of Novel 5-Chloro-6-fluoropyrimidine-2,4-diamine Derivatives

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse range of derivatives with potential therapeutic activities. Future research will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for derivatization include:

Substitution at the Amino Groups: The primary amino groups at the C2 and C4 positions are amenable to a wide array of chemical transformations, including N-arylation, N-alkylation, and acylation. This allows for the introduction of various substituents to probe the binding pockets of target proteins and optimize drug-receptor interactions.

Modification of the Pyrimidine (B1678525) Core: While maintaining the core pyrimidine ring, modifications at the halogenated positions through cross-coupling reactions can introduce new functionalities. For instance, Suzuki or Stille coupling can be employed to introduce aryl or heteroaryl groups, expanding the chemical space and potentially leading to compounds with novel biological activities.

Scaffold Hopping and Hybridization: The pyrimidine-2,4-diamine scaffold can be hybridized with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. For example, incorporating fragments known to interact with specific enzyme families could lead to the development of multi-target inhibitors.

A significant area of focus for the development of novel derivatives is in the field of kinase inhibitors. The 2,4-diaminopyrimidine (B92962) scaffold is a well-established "hinge-binding" motif that can effectively target the ATP-binding site of various kinases. Research on related compounds has demonstrated that derivatives of diaminopyrimidines can potently inhibit cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and FMS-like tyrosine kinase 3 (FLT3), all of which are implicated in cancer and other diseases rsc.orgresearchgate.netnih.gov.

Table 1: Examples of Bioactive 2,4-Diaminopyrimidine Derivatives

Derivative ClassTargetTherapeutic Area
N-Aryl-2,4-diaminopyrimidinesCDKs, JNKOncology
Pyrazolyl-substituted diaminopyrimidinesCDK2Oncology
Triazolopiperazine-containing diaminopyrimidinesMultiple KinasesOncology

Exploration of New Biological Targets and Pathways

While kinases represent a primary area of investigation, the structural features of this compound and its derivatives suggest potential interactions with a broader range of biological targets. Future research should aim to explore these untapped therapeutic opportunities.

Promising areas for investigation include:

Epigenetic Targets: The pyrimidine scaffold is present in many molecules that interact with epigenetic modulators. Investigating the potential of this compound derivatives to inhibit enzymes such as histone deacetylases (HDACs) or methyltransferases could open new avenues for cancer and inflammatory disease therapies.

G-protein Coupled Receptors (GPCRs): The diverse functionalities that can be introduced onto the pyrimidine core make it a candidate for targeting GPCRs, which are involved in a vast array of physiological processes. High-throughput screening of derivative libraries against a panel of GPCRs could uncover novel modulators.

Antimicrobial Targets: The diaminopyrimidine scaffold is a component of some antimicrobial drugs. Exploring the activity of novel derivatives against a range of bacterial and fungal pathogens could lead to the development of new anti-infective agents. For instance, research has been conducted on the synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol and its derivatives, which have shown promising antimicrobial activity researchgate.net.

A recent study on pyrimidine-2,4-diamine analogues identified GTSE1 (G2 and S-phase expressed 1) as a potential anticancer target nih.gov. This highlights the potential for derivatives of this compound to modulate novel and less-explored cancer-related pathways.

Advancements in Green Synthetic Routes for Industrial Scale-up

The translation of promising drug candidates from the laboratory to the market necessitates the development of efficient, cost-effective, and environmentally sustainable manufacturing processes. Future research in this area will be critical for the industrial scale-up of this compound and its derivatives.

Key areas for improvement include:

Catalytic Methods: The use of transition metal catalysts for cross-coupling reactions and other transformations can significantly improve reaction efficiency and reduce waste compared to stoichiometric reagents. The development of novel, highly active, and recyclable catalysts will be a key focus.

Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and higher throughput. Adapting the synthesis of this compound and its derivatives to flow chemistry platforms could streamline production.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps can offer high selectivity and mild reaction conditions, reducing the environmental impact of the synthesis. Exploring enzymatic routes for the synthesis of key intermediates or the final compounds is a promising avenue.

Solvent Minimization and Use of Greener Solvents: Reducing the reliance on hazardous organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions or the use of more benign solvents, such as water or bio-based solvents, will be important.

The industrial preparation of a key precursor, 2,4-dichloro-5-fluoropyrimidine (B19854), has been a subject of research, with methods being developed to improve yield and reduce waste researchgate.netgoogle.com. These advancements provide a foundation for developing greener synthetic routes for the final this compound product.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and biological evaluation can significantly accelerate the drug discovery process. This rational design approach allows for the prioritization of the most promising candidate molecules, saving time and resources.

Future research will increasingly rely on a synergistic combination of computational and experimental techniques:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds and guide the design of new, more potent inhibitors researchgate.netnih.gov.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of derivatives within the active site of a target protein, providing insights into key interactions. Molecular dynamics simulations can then be used to assess the stability of these interactions over time rsc.org.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries for new compounds with the desired activity profile.

Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to analyze large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules with greater accuracy.

The rational design of 2,4-diaminopyrimidine derivatives as selective kinase inhibitors has been successfully demonstrated in several studies, showcasing the power of these integrated approaches nih.gov.

Table 2: Computational Tools in the Rational Design of this compound Derivatives

Computational TechniqueApplication
QSARPredicting biological activity and guiding lead optimization.
Molecular DockingPredicting binding modes and identifying key interactions.
Molecular DynamicsAssessing the stability of ligand-protein complexes.
Pharmacophore ModelingIdentifying essential structural features for activity.
Machine Learning/AIAnalyzing large datasets and predicting molecular properties.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-6-fluoropyrimidine-2,4-diamine in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact or inhalation. Use fume hoods for volatile steps, and employ filter-tipped pipettes to minimize cross-contamination. Post-experiment waste should be segregated and disposed via certified hazardous waste services. These protocols align with general pyrimidine-handling guidelines .

Q. What synthetic routes are commonly employed for the preparation of this compound?

A metal-free approach under mild conditions (e.g., using β-CF₃-aryl ketones as precursors) is effective for fluoropyrimidine synthesis, achieving high yields (>85%) while avoiding transition-metal catalysts. Substitution patterns can be controlled via sequential amination and halogenation steps, as demonstrated in analogous pyrimidine derivatives .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Key techniques include:

  • NMR : Analyze 1^1H/19^19F spectra to verify substitution positions.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5-chloro vs. 6-fluoro positions) .
  • HRMS : Confirm molecular weight with <2 ppm error .
  • HPLC : Assess purity (>98% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., NMR vs. crystallographic results) for this compound derivatives?

  • Multi-technique validation : Combine DFT calculations with experimental X-ray/NMR to reconcile discrepancies. For example, crystallographic data may reveal unexpected hydrogen bonding that alters NMR shifts .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral assignments .

Q. How can the fluorination pattern in this compound be optimized to enhance its inhibitory activity against specific enzymes?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to improve binding to hydrophobic enzyme pockets, as seen in antitumor pyrimidine derivatives .
  • Regioselective modifications : Replace fluorine with bioisosteres (e.g., -OCF₃) while retaining chloro groups to balance potency and metabolic stability .

Q. What methodological considerations are critical when designing kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Controlled degradation assays : Use buffered solutions (pH 2–10) and monitor degradation via LC-MS at 25°C, 37°C, and 50°C.
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis at C4-amino groups) .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting data on the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic studies : Use isotopic labeling (18^{18}F/36^{36}Cl) to track substitution sites.
  • Solvent effects : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents, as fluoropyrimidines often show accelerated kinetics in the former .

Q. What theoretical frameworks guide the integration of this compound into drug discovery pipelines?

  • Molecular docking : Align with kinase targets (e.g., CDK inhibitors) using software like AutoDock Vina, prioritizing halogen-bond interactions .
  • Pharmacophore modeling : Map the diamine and halogen motifs to conserved enzyme active sites, as validated in pyrimethamine analogs .

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